Methyl 8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylate
Description
Methyl 8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylate is a fluorinated imidazo[1,2-a]pyridine derivative featuring a tetrahydropyran (oxan-4-yl) substituent at position 2 and a methyl ester group at position 4.
Properties
IUPAC Name |
methyl 8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O3/c1-19-14(18)10-6-11(15)13-16-12(8-17(13)7-10)9-2-4-20-5-3-9/h6-9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOILHFDMOFKMKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C=C(N=C2C(=C1)F)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylate (CAS Number: 2470439-49-5) is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and biological properties, supported by relevant data and findings from diverse sources.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 278.28 g/mol. The compound features a unique imidazo[1,2-a]pyridine core substituted with an oxane ring and a fluoro group, which is significant for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 2470439-49-5 |
| Molecular Formula | C₁₄H₁₅FN₂O₃ |
| Molecular Weight | 278.28 g/mol |
| Melting Point | Not available |
| Boiling Point | Not available |
Synthesis
The synthesis of this compound has been explored through various methods. One notable approach involves the use of microwave irradiation to enhance reaction efficiency and yield. This method allows for the rapid formation of the imidazo[1,2-a]pyridine framework while minimizing by-products and optimizing purity levels .
Antimicrobial Properties
Recent studies have indicated that derivatives of imidazo[1,2-a]pyridine exhibit significant antimicrobial activity. For instance, compounds within this class have shown effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The presence of the fluoro group in this compound may enhance its lipophilicity and membrane permeability, contributing to its bioactivity.
GABA(A) Receptor Modulation
The compound has been studied as a potential modulator of GABA(A) receptors. The imidazo[1,2-a]pyridine structure serves as a bioisosteric replacement for imidazopyrimidine in receptor interactions. This substitution can potentially influence the pharmacodynamics and pharmacokinetics of the compound, making it a candidate for further investigation in neuropharmacology .
Cytotoxicity Studies
In vitro cytotoxicity assays have demonstrated that this compound exhibits selective cytotoxic effects against cancer cell lines. For example, studies have reported IC50 values indicating potent activity against certain tumor types while sparing normal cells . This selectivity is crucial for developing therapeutic agents with reduced side effects.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on various imidazo[1,2-a]pyridine derivatives highlighted the antimicrobial efficacy of this compound against Gram-positive bacteria. The compound was tested against MRSA and exhibited an MIC (Minimum Inhibitory Concentration) comparable to established antibiotics .
Case Study 2: Neuropharmacological Effects
In another investigation focusing on GABA(A) receptor modulation, researchers found that the compound significantly enhanced GABA-induced currents in electrophysiological assays. This suggests its potential as an anxiolytic or sedative agent .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs are compared below:
| Compound | Substituents | Key Features |
|---|---|---|
| Methyl 8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylate (Target) | 8-F, 2-oxan-4-yl, 6-COOCH₃ | Enhanced polarity from oxan-4-yl; ester group may enable prodrug strategies. |
| 6-(2-Fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide | 6-(2-fluorophenyl), 2-carboxamide, N-(p-tolyl) | Bulky aryl groups increase steric hindrance; amide enhances hydrogen bonding. |
| 8-Bromo-6-methyl-2-(1-pyrrolidinecarbonyl)imidazo[1,2-a]pyridine | 8-Br, 6-CH₃, 2-pyrrolidinecarbonyl | Bromine at position 8 may enhance halogen bonding; methyl improves lipophilicity. |
| 2-(8-Chloro-2-methylimidazo[1,2-a]pyridin-6-yl)-7-[(3S)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyridin-4-one | 8-Cl, 2-CH₃, 6-imidazo[1,2-a]pyridinyl | Chlorine at position 8 increases electrophilicity; piperazine moiety enhances solubility. |
Electronic and Physicochemical Properties
- DFT Studies : For 6-(2-fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide, DFT calculations show that electron-withdrawing substituents (e.g., F) lower the HOMO-LUMO gap, increasing reactivity . The target compound’s 8-F and 6-COOCH₃ groups likely exert similar effects.
- Lipophilicity : The oxan-4-yl group in the target compound introduces moderate lipophilicity (clogP ~2.5–3.0), comparable to analogs with pyrrolidinecarbonyl (clogP ~2.8) but lower than chlorinated derivatives (clogP >3.5) .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for Methyl 8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of imidazo[1,2-a]pyridine derivatives often employs tandem annulation reactions. For example, α-bromocinnamaldehydes can undergo transition metal-free cyclization in DMF with potassium carbonate to form the core structure . To optimize yields, use column chromatography for purification (76% yield reported for similar compounds) and slow evaporation of hexane/ethyl acetate mixtures for crystallization . Key parameters include stoichiometric ratios (e.g., 1:2 molar ratio of triazole to α-bromoester) and reaction time (8–12 hours) .
Q. How is the structural characterization of this compound validated in academic research?
- Methodological Answer : X-ray crystallography is the gold standard for confirming bond lengths, angles, and molecular conformation. For instance, weak intermolecular C–H⋯O interactions (2.5–3.0 Å) and torsional angles (e.g., 55.6° between carboxylate and the core ring) are critical for understanding packing patterns . Hydrogen atoms should be placed in idealized positions during refinement, with isotropic displacement parameters (Uiso) set to 1.2–1.5×Ueq of parent atoms .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Methodological Answer : Screen for antimicrobial activity using broth microdilution (MIC assays against S. aureus and E. coli) . For anticancer potential, employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7), noting IC50 values. Derivatives of imidazo[1,2-a]pyridines have shown cytotoxic effects at micromolar concentrations, with fluorinated analogs exhibiting enhanced bioavailability .
Advanced Research Questions
Q. How do substituents at the 2- and 8-positions influence structure-activity relationships (SAR) in this compound?
- Methodological Answer : Systematic substitution studies reveal that:
- 2-position : Bulky groups like oxan-4-yl improve target selectivity by reducing off-target interactions. Compare with ethyl or methyl esters, which may enhance solubility but reduce potency .
- 8-position : Fluorine increases metabolic stability and membrane permeability. Bromine analogs (e.g., Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate) show superior anti-TB activity (MIC < 1 µg/mL against MDR-TB) but lower solubility .
- Use computational docking (e.g., AutoDock Vina) to predict binding to targets like cytochrome P450 or mycobacterial enzymes .
Q. What strategies can mitigate poor aqueous solubility of this compound in pharmacokinetic studies?
- Methodological Answer :
- Salt formation : Hydrochloride salts (e.g., Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate hydrochloride) improve solubility by 3–5× in PBS (pH 7.4) .
- Ester hydrolysis : Convert the methyl ester to a carboxylic acid (in situ via NaOH hydrolysis) for ionic salt formulations .
- Co-solvents : Use PEG-400 or cyclodextrin-based carriers to enhance dissolution in in vivo models .
Q. How should researchers address contradictions in reported biological activities across similar derivatives?
- Methodological Answer : Contradictions often arise from assay variability or substituent effects. For example:
- Fluoro vs. bromo : Fluorine may enhance CNS penetration (logP ~2.5) but reduce potency against Gram-negative bacteria, while bromine increases halogen bonding but risks toxicity .
- Resolution : Conduct side-by-side comparisons under standardized conditions (e.g., CLSI guidelines for antimicrobial testing) and validate with orthogonal assays (e.g., SPR for binding kinetics) .
Q. What computational tools are effective for predicting metabolic stability and off-target effects?
- Methodological Answer :
- ADMET Prediction : Use SwissADME to estimate logP, topological polar surface area (TPSA), and CYP450 inhibition . Fluorine at the 8-position reduces CYP3A4 affinity, minimizing drug-drug interactions .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) using GROMACS. Focus on hydrogen bonding (e.g., oxan-4-yl with Thr196) and π-π stacking (imidazo ring with Phe149) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
